4-(DIMETHYLAMINO)-N-[4-({4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE
Description
This compound is a benzamide derivative characterized by two dimethylamino (-N(CH₃)₂) groups and a complex bis-aryl structure. The central benzamide core is flanked by substituted phenyl rings, creating a symmetrical arrangement.
Properties
IUPAC Name |
4-(dimethylamino)-N-[4-[[4-[[4-(dimethylamino)benzoyl]amino]phenyl]methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O2/c1-34(2)28-17-9-24(10-18-28)30(36)32-26-13-5-22(6-14-26)21-23-7-15-27(16-8-23)33-31(37)25-11-19-29(20-12-25)35(3)4/h5-20H,21H2,1-4H3,(H,32,36)(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGCFBRSOCXVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-N-[4-({4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-(dimethylamino)benzaldehyde and an appropriate amine derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired compound specifications .
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLAMINO)-N-[4-({4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents (ethanol, dichloromethane).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives with altered functional groups .
Scientific Research Applications
4-(DIMETHYLAMINO)-N-[4-({4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)-N-[4-({4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Effects: The target compound’s dimethylamino groups contrast with trifluoromethyl () or chlorophenyl () substituents in similar benzamides. Electron-donating dimethylamino groups likely increase solubility and alter electronic properties compared to electron-withdrawing groups like -CF₃ or -Cl . Bis-benzamide linkage in the target compound may enhance rigidity and binding affinity compared to mono-benzamide structures (e.g., ) .
Antioxidant activity in ’s derivatives highlights the role of aromatic systems in radical scavenging, a property the target compound may share due to its extended π-conjugation .
Synthetic Complexity: The target compound’s symmetrical structure may require multi-step synthesis, akin to ’s method for synthesizing dimethylamino-linked benzamides via condensation . In contrast, simpler analogs (e.g., ) are synthesized in fewer steps .
Research Findings and Contradictions
- vs. 6: While both describe kinase inhibitors, ’s compound (INNO-406) has a higher molecular weight (576 Da) due to its bipyrimidinyl and pyrrolidine components, whereas ’s compound is smaller (~434 Da) with a pyridine core. This suggests a trade-off between molecular complexity and bioavailability .
- Antioxidant vs. This contrasts with and , emphasizing the need for targeted biological testing for the compound .
Biological Activity
4-(Dimethylamino)-N-[4-({4-[4-(dimethylamino)benzamido]phenyl}methyl)phenyl]benzamide, a complex organic compound, has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
The compound's structure can be dissected into several functional groups that contribute to its biological activity. The presence of dimethylamino groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Chemical Structure:
- Molecular Formula: C₁₈H₁₈N₄O
- Molar Mass: 306.36 g/mol
- CAS Number: Not specified in the search results.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including anticancer and antimicrobial properties. This section summarizes key findings from relevant studies.
Anticancer Activity
- Mechanism of Action:
- Case Studies:
Antimicrobial Activity
- Inhibition Studies:
-
Mechanism Insights:
- Inhibition of carbonic anhydrases in bacteria was linked to impaired growth, suggesting that similar mechanisms may apply to the compound .
Research Findings Summary Table
| Study | Biological Activity | IC50/Effect | Cell Line/Organism |
|---|---|---|---|
| Study 1 | Apoptosis induction | Significant increase in annexin V-FITC positive cells | MDA-MB-231 |
| Study 2 | CA IX inhibition | 10.93–25.06 nM | Human cancer cells |
| Study 3 | Antibacterial activity | 80.69% inhibition at 50 µg/mL | S. aureus |
Pharmacokinetics and Toxicology
Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic properties for derivatives related to the compound . The LD50 values for structurally similar compounds indicate a relatively high safety margin; for instance, some analogs reported LD50 values greater than 6400 mg/kg in rats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
